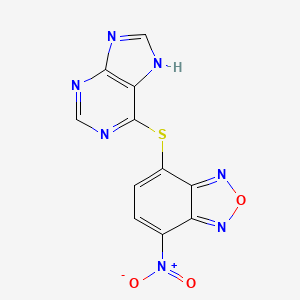![molecular formula C9H10F2N2O4S B14003917 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline CAS No. 24933-34-4](/img/structure/B14003917.png)
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline is an organic compound characterized by the presence of a difluoromethylsulfonyl group, an ethyl group, and a nitro group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline typically involves multiple steps. One common route starts with the nitration of aniline to form 4-nitroaniline. This is followed by the introduction of the difluoromethylsulfonyl group through a sulfonylation reaction. The final step involves the ethylation of the aniline nitrogen. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-aminoaniline.
Substitution: Replacement of the difluoromethylsulfonyl group with other functional groups.
科学的研究の応用
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The difluoromethylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 4-[(Difluoromethyl)sulfonyl]-2-nitroaniline
- 4-[(Difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline
- {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid
Uniqueness
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline is unique due to the presence of both an ethyl group and a nitro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
特性
CAS番号 |
24933-34-4 |
|---|---|
分子式 |
C9H10F2N2O4S |
分子量 |
280.25 g/mol |
IUPAC名 |
4-(difluoromethylsulfonyl)-N-ethyl-2-nitroaniline |
InChI |
InChI=1S/C9H10F2N2O4S/c1-2-12-7-4-3-6(5-8(7)13(14)15)18(16,17)9(10)11/h3-5,9,12H,2H2,1H3 |
InChIキー |
WYNYFIHUNKCIPH-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


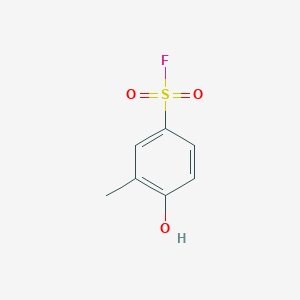
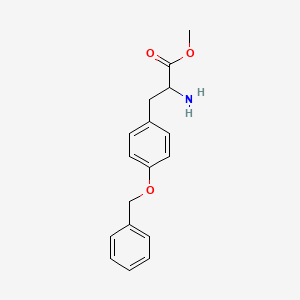
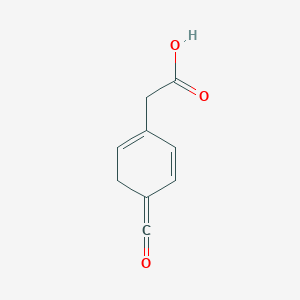

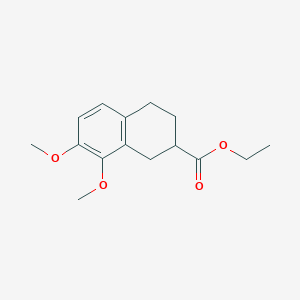
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
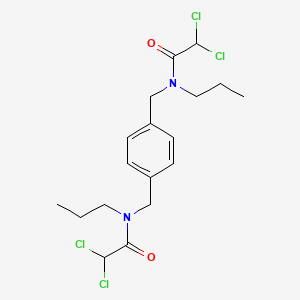
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
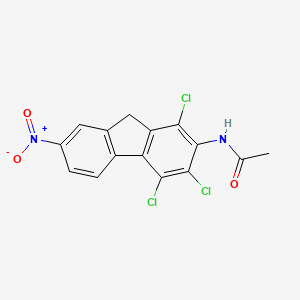
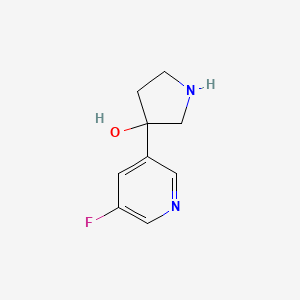
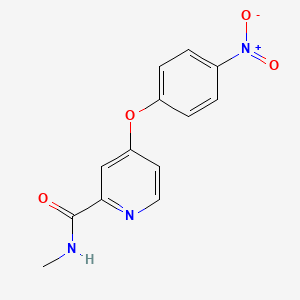
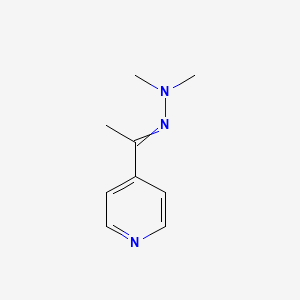
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
